N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

Triazole Core Conformation

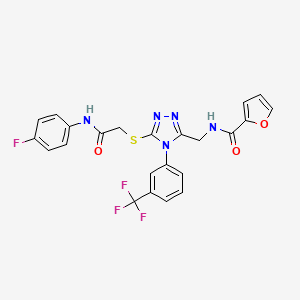

The 1,2,4-triazole ring exhibits near-perfect planarity (deviation < 0.05 Å), as predicted by semiempirical PM3 calculations for analogous systems. Aromaticity stabilizes the ring, with bond lengths of 1.31 Å (N1–N2), 1.38 Å (N2–C3), and 1.30 Å (C3–N4), consistent with delocalized π-electrons.

Peripheral Substituent Dynamics

C4 3-(Trifluoromethyl)phenyl Group :

C5 Thioethyl Chain :

C3 Furan-2-carboxamide :

- The furan ring’s oxygen atom engages in weak C–H···O interactions with the triazole C5 hydrogen, favoring a syn conformation.

- The amide NH~2~ group forms intermolecular hydrogen bonds with solvent or biological targets, enhancing solubility.

Tautomerism Considerations

While the 1,2,4-triazole core is inherently resistant to tautomerism due to aromatic stabilization, protonation studies on similar systems suggest preferential N1 protonation (proton affinity: 245 kcal/mol) over N2 or N4. This protonation site could influence binding interactions in biological environments.

Properties

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F4N5O3S/c24-15-6-8-16(9-7-15)29-20(33)13-36-22-31-30-19(12-28-21(34)18-5-2-10-35-18)32(22)17-4-1-3-14(11-17)23(25,26)27/h1-11H,12-13H2,(H,28,34)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPZXHKYYOAYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F4N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features several key structural components:

- Triazole Ring : Known for its diverse biological activity, including antifungal and anticancer properties.

- Furan and Carboxamide Moieties : These groups contribute to the compound's overall stability and bioactivity.

- Fluorophenyl and Trifluoromethyl Substituents : These modifications may enhance lipophilicity and improve interaction with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Preventing the growth of cancer cells.

A comparative analysis with structurally related compounds shows that those containing triazole rings often exhibit enhanced cytotoxicity against tumor cells. For instance, compounds like 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide have shown significant anticancer activity with IC50 values indicating potency against specific cancer types .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that triazole derivatives are effective against various bacterial and fungal strains. The presence of the triazole moiety is particularly noted for its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the effects of the compound on human colon cancer cell lines (HCT116). Results demonstrated a significant reduction in cell viability, with an IC50 value lower than that of established chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested strong binding interactions with key proteins involved in cell growth regulation .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of related compounds, revealing that those with similar structural features exhibited good to moderate activity against both Gram-positive and Gram-negative bacteria. The mechanisms identified included disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-Fluorophenylthioacetamide | Thioether linkage | Antibacterial |

| N-(5-Methylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring | Antifungal |

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and microbiology:

-

Anticancer Properties :

- Preliminary studies suggest that compounds with similar structures can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- The presence of the triazole ring has been associated with enhanced anticancer activity, potentially through the modulation of specific signaling pathways involved in cancer progression.

-

Antifungal and Antibacterial Activities :

- Compounds containing triazole rings are known for their antifungal properties. This compound may similarly inhibit fungal growth.

- Its structural similarity to known antibacterial agents suggests potential effectiveness against bacterial infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity. The synthesis pathways often include:

- Formation of the triazole ring.

- Introduction of the furan and carboxamide functionalities.

- Use of reagents such as thioketones and amines in controlled environments.

Future Research Directions

Future investigations should focus on:

- In Vivo Studies : To assess the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To further elucidate its mode of action at the cellular level.

- Development of Derivatives : Exploring modifications to enhance potency and selectivity against specific cancer types or pathogens.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Triazole-Based Analogs

Triazole derivatives are widely studied for their bioactivity. Key comparisons include:

Key Differences :

- The trifluoromethyl group in the target compound may enhance lipophilicity and membrane permeability compared to ethyl or thiophene substituents .

- The furan-2-carboxamide moiety could offer distinct hydrogen-bonding interactions in target binding compared to acetamide derivatives .

Thiazole/Thiadiazole Derivatives

Thiazole and thiadiazole analogs share functional similarities with the target compound’s thioether linkage:

Key Differences :

- The target compound’s triazole-thioether scaffold may confer resistance to enzymatic degradation compared to thiazolidinones .

Furan-Carboxamide Derivatives

Furan-carboxamide moieties are critical for target engagement in several drug candidates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.